
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C13H14OS2. It is a member of the thiophene family, which is characterized by a sulfur-containing five-membered ring. This compound is notable for its unique structure, which includes both a thiophene ring and a phenyl group, connected via a methanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethylthio)thiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-(ethylthio)thiophene with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Results in halogenated or nitrated thiophene derivatives.
科学的研究の応用
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
作用機序
The mechanism of action of (4-(Ethylthio)thiophen-2-yl)(phenyl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise mechanisms involved .
類似化合物との比較
Similar Compounds
- (4-(Methylthio)thiophen-2-yl)(phenyl)methanol
- (4-(Ethylthio)phenyl)(thiophen-2-yl)methanol
Uniqueness
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol is unique due to its specific combination of a thiophene ring and a phenyl group, connected via a methanol moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
分子式 |
C13H14OS2 |
|---|---|
分子量 |
250.4 g/mol |
IUPAC名 |
(4-ethylsulfanylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14OS2/c1-2-15-11-8-12(16-9-11)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3 |
InChIキー |
PZMDIUXPDZDEAP-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CSC(=C1)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


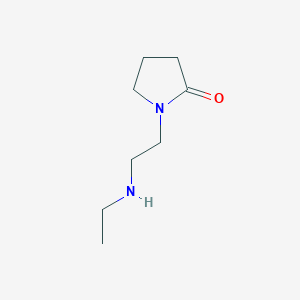
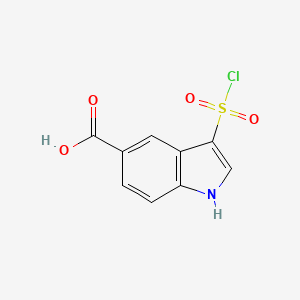
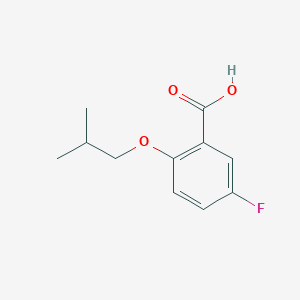
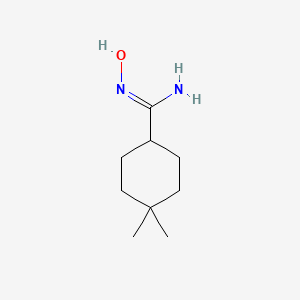
![3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13081157.png)
![2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid](/img/structure/B13081175.png)
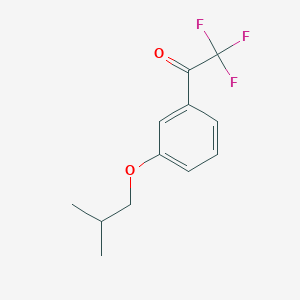

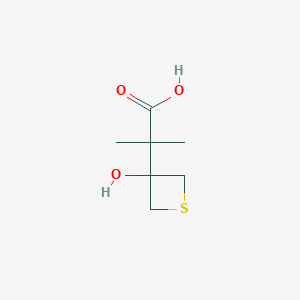
![5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B13081205.png)
![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)



